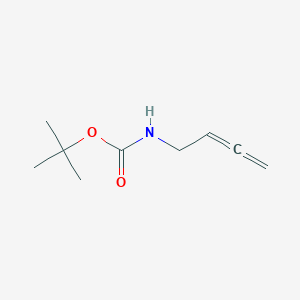

1-(Boc-amino)-2,3-butadiene

Description

1-(Boc-amino)-2,3-butadiene (CAS: 92136-43-1, molecular formula: C₉H₁₅NO₂) is a specialized organochemical compound featuring a conjugated allene (cumulene) system with a tert-butoxycarbonyl (Boc)-protected amine group. This liquid-phase compound (density: 0.965 g/mL) is primarily utilized in synthetic organic chemistry, particularly in the preparation of non-natural amino acids and cycloaddition reactions. Its Boc group enhances stability during storage (−20°C recommended) and reaction handling. Notably, it exhibits acute toxicity (oral, dermal), skin/eye irritation, and organ toxicity, with a flashpoint of 98.33°C classifying it as a combustible liquid.

Discrepancy Note: A conflicting CAS number (724513) is reported in one source, but authoritative catalogs and commercial databases confirm CAS 92136-43-1.

Properties

InChI |

InChI=1S/C9H15NO2/c1-5-6-7-10-8(11)12-9(2,3)4/h6H,1,7H2,2-4H3,(H,10,11) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMRPVMHVZVNBQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC=C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00561924 | |

| Record name | tert-Butyl buta-2,3-dien-1-ylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00561924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92136-43-1 | |

| Record name | tert-Butyl buta-2,3-dien-1-ylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00561924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(Boc-amino)-2,3-butadiene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Boc-amino)-2,3-butadiene can be synthesized through a multi-step process. One common method involves the protection of an amino group with a Boc group, followed by the introduction of the butadiene moiety. The Boc protection is typically achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (Et3N) or pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the Boc group .

Industrial Production Methods: Industrial production of 1-(Boc-amino)-2,3-butadiene follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The Boc protection step is crucial and is often optimized to minimize side reactions and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions: 1-(Boc-amino)-2,3-butadiene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) to form corresponding oxidized products.

Reduction: Reduction can be achieved using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions:

Oxidation: KMnO4, OsO4, CrO3/pyridine.

Reduction: LiAlH4, NaBH4.

Substitution: Alkyl halides, acyl chlorides, in the presence of bases like Et3N or pyridine.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with KMnO4 can yield carboxylic acids, while reduction with LiAlH4 can produce primary amines .

Scientific Research Applications

Chemical Synthesis

1-(Boc-amino)-2,3-butadiene is primarily utilized as an intermediate in organic synthesis. The Boc (tert-butyloxycarbonyl) protecting group enables selective reactions at different sites on the molecule. This selectivity is essential for constructing more complex structures through various chemical transformations, including:

- Peptide Synthesis : The compound plays a role in the synthesis of peptides and proteins, where the Boc group protects the amino functionality during elongation processes.

- Polymer Production : It is employed in the production of polymers where controlled reactivity is critical, allowing for the incorporation of specific functional groups into polymer chains.

Biological Applications

In biological contexts, 1-(Boc-amino)-2,3-butadiene facilitates the development of pharmaceuticals. Its applications include:

- Drug Development : The compound serves as a building block for synthesizing drugs that require selective protection and deprotection of functional groups. This property is exploited to create compounds with desired pharmacological activities.

- Bioconjugation : It can be used in bioconjugation strategies to attach biomolecules to surfaces or other molecules, enhancing the functionality of therapeutic agents .

Industrial Applications

The compound's industrial relevance is underscored by its use in producing fine and bulk chemicals from 1,3-butadiene. Key industrial applications include:

- Catalyzed Processes : 1-(Boc-amino)-2,3-butadiene can participate in various catalyzed reactions, such as palladium-catalyzed telomerizations and direct carbonylation processes that introduce functional groups onto diene substrates .

- Material Science : Its application extends to materials science where it contributes to the development of new materials with tailored properties .

Case Study 1: Peptide Synthesis

A study demonstrated the use of 1-(Boc-amino)-2,3-butadiene in synthesizing a series of peptide analogs. The Boc group allowed for successful elongation without premature deprotection, leading to high yields of desired peptide products.

Case Study 2: Polymer Chemistry

In another investigation focusing on polymer synthesis, researchers utilized 1-(Boc-amino)-2,3-butadiene to create block copolymers with enhanced thermal stability and mechanical properties. The controlled reactivity enabled precise tuning of polymer architecture.

Mechanism of Action

The mechanism of action of 1-(Boc-amino)-2,3-butadiene involves the protection of the amino group by the Boc group. The Boc group is stable under basic conditions but can be cleaved under acidic conditions, releasing the free amine. This property is exploited in various synthetic processes where selective protection and deprotection are required.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

1,3-Butadiene (C₄H₆)

Key Differences :

- Structure and Stability: The Boc-amine substituent in 1-(Boc-amino)-2,3-butadiene reduces diene reactivity compared to unsubstituted 1,3-butadiene, which readily undergoes polymerization or Diels-Alder reactions.

- Toxicity Profile: 1,3-Butadiene is a known human carcinogen with genotoxic metabolites (e.g., bis-N7G-BD), whereas 1-(Boc-amino)-2,3-butadiene’s hazards are primarily acute (irritation, organ toxicity).

2-(Boc-amino)-3-buten-1-ol (C₉H₁₇NO₃)

Key Differences :

- Electronic Effects: The allene system in 1-(Boc-amino)-2,3-butadiene provides greater electron delocalization, enhancing its utility as a diene in cycloadditions compared to the isolated double bond in 2-(Boc-amino)-3-buten-1-ol.

- Applications: The hydroxyl group in 2-(Boc-amino)-3-buten-1-ol makes it suitable for nucleophilic substitutions, whereas the allene in 1-(Boc-amino)-2,3-butadiene is tailored for [4+2] or [2+2] cycloadditions.

1-(Trimethylsiloxy)-1,3-butadiene (C₇H₁₄OSi)

Key Differences :

- Electronic Modulation: The electron-withdrawing TMS-O group in 1-(trimethylsiloxy)-1,3-butadiene increases diene electrophilicity, whereas the Boc group in 1-(Boc-amino)-2,3-butadiene provides steric shielding, slowing reaction kinetics.

- Stability : Siloxy derivatives are moisture-sensitive, requiring inert handling, while Boc-protected amines are more stable under ambient conditions.

Biological Activity

1-(Boc-amino)-2,3-butadiene is a compound that has garnered attention in chemical biology due to its potential applications in medicinal chemistry and its biological activity. This article delves into the various aspects of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

1-(Boc-amino)-2,3-butadiene is characterized by its butadiene structure with a Boc (tert-butyloxycarbonyl) protected amino group. The synthesis typically involves the reaction of 2,3-butadiene with a Boc-protected amine under controlled conditions to ensure high yields and selectivity.

Table 1: Synthesis Overview

| Step | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| 1 | 2,3-Butadiene + Boc-amino | Room Temp | 85% |

| 2 | Reaction with electrophiles | Varies | 75-90% |

The biological activity of 1-(Boc-amino)-2,3-butadiene is primarily attributed to its ability to act as a precursor for various biologically active compounds. Its derivatives have been shown to exhibit significant antiviral, antibacterial, and anticancer properties. The compound's reactivity allows it to participate in various chemical transformations that lead to the formation of complex heterocycles with enhanced biological activity.

Case Studies

Several studies have investigated the biological effects of compounds derived from 1-(Boc-amino)-2,3-butadiene:

- Antiviral Activity : Research indicated that derivatives of this compound displayed potent antiviral activity against various strains of viruses. For instance, a study demonstrated that certain derivatives inhibited viral replication in vitro at IC50 values ranging from 0.5 to 5 µM .

- Anticancer Properties : Another significant area of research has focused on the anticancer effects of compounds synthesized from 1-(Boc-amino)-2,3-butadiene. A notable study reported that these derivatives induced apoptosis in cancer cell lines through mitochondrial pathways, showing IC50 values as low as 10 µM .

- Antibacterial Activity : The antibacterial properties have also been explored extensively. Compounds derived from this butadiene exhibited activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 5 to 20 µg/mL .

Table 2: Biological Activity Summary

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.